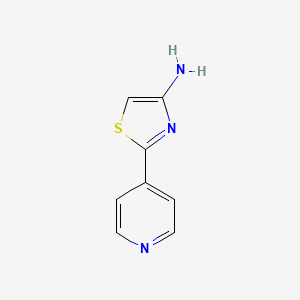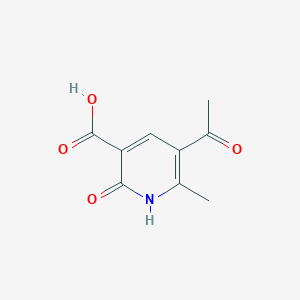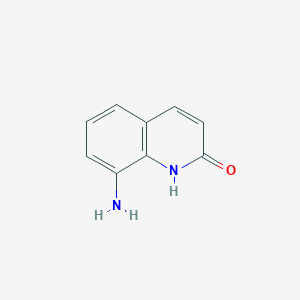
8-Aminoquinolin-2(1H)-ona
Descripción general
Descripción
“8-Aminoquinoline” is a compound with the molecular formula C9H8N2. It is also known by other names such as “quinolin-8-amine” and “8-Quinolinamine”. The molecular weight of this compound is 144.17 g/mol .
Synthesis Analysis
The synthesis of 8-aminoquinoline-based compounds has been reported in several studies. For instance, one method involves the self-condensation of bifunctional 8-aminoquinoline-2-carbaldehyde templated by dysprosium (III) ions . Another method involves the preparation of these compounds starting from commercially available 8-bromo-2-methylquinoline .
Molecular Structure Analysis
The molecular structure of 8-aminoquinoline has been determined using various spectroscopic techniques. The X-ray crystal structures of complexes have also been determined to interpret the coordination behavior of the complexes .
Chemical Reactions Analysis
8-Aminoquinoline has been used in various chemical reactions. For example, it has been used in the synthesis of cyclometalated rhodium and iridium complexes . It has also been used in the ring-opening polymerization of e-caprolactone and L-lactide .
Physical And Chemical Properties Analysis
8-Aminoquinoline is a yellow solidified mass or fragments. It has a vapor pressure of 0.00055 mmHg. It belongs to the class of Nitrogen Compounds -> Quinolines . It has a melting point of 60-65 °C, a boiling point of 174 °C/26 mmHg, and a density of 1.1148 (estimate) .
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
Los derivados de 8-Aminoquinolin-2(1H)-ona se han explorado por su potencial en la terapia anticancerígena. El andamiaje de quinolina es una estructura privilegiada en la química medicinal, a menudo asociada con propiedades antitumorales. Los investigadores están investigando estos compuestos por su eficacia y perfiles de baja toxicidad en el tratamiento del cáncer .
Intermediarios Farmacéuticos
Este compuesto sirve como intermediario en la síntesis farmacéutica. Sus derivados se utilizan para desarrollar varios fármacos, gracias a la versatilidad del anillo de quinolina que permite múltiples sustituciones y modificaciones .
Desarrollo de Pesticidas
La this compound se utiliza en el desarrollo de pesticidas. Su estructura química puede adaptarse para atacar plagas específicas, mejorando la eficacia de las medidas de control de plagas .
Análisis Espectrofotométrico
En la química analítica, este compuesto se utiliza en métodos espectrofotométricos para determinar paladio bivalente. Actúa como reactivo que forma un complejo con el paladio, que puede cuantificarse midiendo la absorbancia .
Síntesis de Complejos de Borileno
El compuesto se ha utilizado en la preparación de complejos de borileno terminal estabilizados por base de osmio, que son de interés en la investigación de química organometálica y catálisis .
Síntesis Química
El núcleo de aminoquinolina es un bloque de construcción clave en la química sintética, permitiendo la creación de diversas moléculas orgánicas con posibles aplicaciones en varios campos de investigación .
Mecanismo De Acción
Target of Action
8-Aminoquinolin-2(1H)-one is primarily used as a molecular motif for ion sensors . The compound’s primary targets are the ions that it is designed to detect. The role of these targets varies depending on the specific ions being targeted and the context in which the sensor is used.
Mode of Action
The compound interacts with its targets (ions) through a process known as chelation . Chelation involves the formation of multiple bonds between a single central atom (in this case, the ion) and a chelating agent (the 8-Aminoquinolin-2(1H)-one). This interaction results in the formation of a cyclic structure, which can be detected and measured, allowing for the identification and quantification of the target ions .
Result of Action
The primary result of the action of 8-Aminoquinolin-2(1H)-one is the detection and quantification of specific ions. On a molecular level, this involves the formation of a chelate structure between the compound and the target ions . On a cellular level, the effects would depend on the specific ions being targeted and the context in which the sensor is used.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
8-Aminoquinolin-2(1H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as oxidoreductases and transferases, influencing their activity and function. The interactions between 8-Aminoquinolin-2(1H)-one and these enzymes are primarily based on hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity. Additionally, 8-Aminoquinolin-2(1H)-one can bind to specific proteins, affecting their stability and function in biochemical pathways .
Cellular Effects
8-Aminoquinolin-2(1H)-one has been observed to affect various types of cells and cellular processes. In particular, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, 8-Aminoquinolin-2(1H)-one can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. This modulation can result in altered gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, 8-Aminoquinolin-2(1H)-one can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of 8-Aminoquinolin-2(1H)-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, 8-Aminoquinolin-2(1H)-one can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Aminoquinolin-2(1H)-one can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or oxidative conditions. The degradation of 8-Aminoquinolin-2(1H)-one can lead to the formation of by-products that may have different biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to 8-Aminoquinolin-2(1H)-one can result in cumulative effects on cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 8-Aminoquinolin-2(1H)-one vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and biochemical pathways. At higher doses, 8-Aminoquinolin-2(1H)-one can exhibit toxic or adverse effects, such as cellular toxicity, oxidative stress, and inflammation. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings highlight the importance of determining the optimal dosage for therapeutic applications of 8-Aminoquinolin-2(1H)-one .
Metabolic Pathways
8-Aminoquinolin-2(1H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. This compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as dehydrogenases and kinases. Additionally, 8-Aminoquinolin-2(1H)-one can affect metabolite levels by altering the balance between different metabolic pathways. For example, this compound can shift the balance between glycolysis and oxidative phosphorylation, impacting cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 8-Aminoquinolin-2(1H)-one within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, 8-Aminoquinolin-2(1H)-one can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These interactions can affect the compound’s bioavailability and activity within different tissues .
Subcellular Localization
The subcellular localization of 8-Aminoquinolin-2(1H)-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, or endoplasmic reticulum, depending on the presence of specific targeting sequences. The localization of 8-Aminoquinolin-2(1H)-one within these compartments can influence its activity and function, as it interacts with different biomolecules in each subcellular environment. For example, nuclear localization of 8-Aminoquinolin-2(1H)-one can impact gene expression by interacting with transcription factors, while mitochondrial localization can affect cellular energy production and metabolism .
Propiedades
IUPAC Name |
8-amino-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAGNHPWGDUPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536602 | |
| Record name | 8-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53868-02-3 | |
| Record name | 8-Aminoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-amino-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

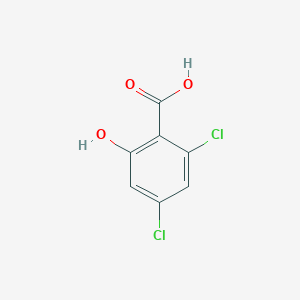
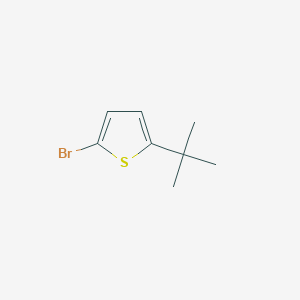
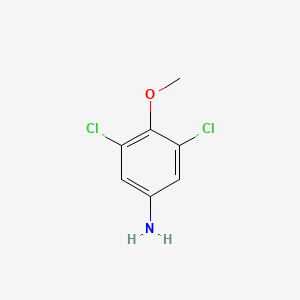
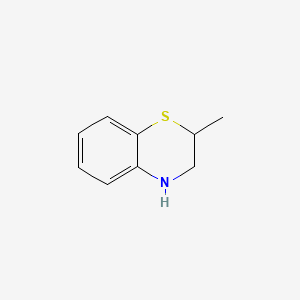

![2,2-Dimethyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1338838.png)


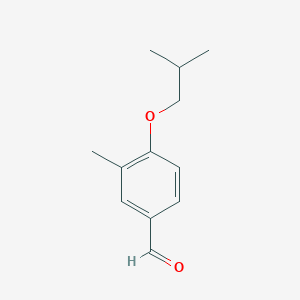

![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)
![Benzene, 1-[(5-bromopentyl)oxy]-2-nitro-](/img/structure/B1338849.png)
